molecular formula C19H17NO2 B1231148 5-(2-methylphenyl)-N-(phenylmethyl)-2-furancarboxamide

5-(2-methylphenyl)-N-(phenylmethyl)-2-furancarboxamide

Cat. No.: B1231148
M. Wt: 291.3 g/mol
InChI Key: NRDAHWVAKMEMEF-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-N-(phenylmethyl)-2-furancarboxamide is an aromatic amide and a heteroarene.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3-Diaminomethylene-2(3H)-furanones : The reaction of 2-amino-4,5-dihydro-3-furancarboxamides, a group that includes compounds like 5-(2-methylphenyl)-N-(phenylmethyl)-2-furancarboxamide, with amines like morpholine, leads to the formation of 3-diaminomethylene-4,5-dihydro-2(3H)-furanones, which are important intermediates in organic synthesis (Yamagata et al., 2002).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Studies on compounds like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which are structurally related to this compound, help in understanding the crystallographic characteristics of such compounds, which is crucial for their applications in material science and pharmaceuticals (Galešić & Vlahov, 1990).

Antiprotozoal Activity

  • Antiprotozoal Agents : Derivatives of furan compounds, including those similar to this compound, have been explored for their potential as antiprotozoal agents. This research is significant for the development of new treatments for diseases caused by protozoa (Ismail et al., 2004).

Cyclopalladation in Chemistry

  • Cyclopalladation Using Furancarboxamides : The cyclopalladation of N,N-dimethyl-2(OR -3)-furancarboselenoamide, a compound related to this compound, forms a chelate with selenium and carbon as donor atoms. This process is integral to the development of catalysts and pharmaceuticals (Nonoyama & Nonoyama, 1989).

Crystal Packing and Aromaticity

  • Effect of Aromaticity on Crystal Packing : The supramolecular effect of aromaticity, observed in compounds like N-2-pyrazinyl-2-furancarboxamide, is important for understanding how aromaticity influences the packing and stability of molecular crystals, which is crucial for the design of materials and drugs (Rahmani et al., 2016).

Enzyme Inhibition and Biological Activities

  • 5-Lipoxygenase Inhibitory Activities : Research on the enzyme inhibition properties of certain furancarboxamides can lead to the development of treatments for conditions mediated by the enzyme 5-lipoxygenase, showcasing the therapeutic potential of these compounds (Ohemeng et al., 1994).

Drug-Induced Immune Response Modifications

  • Anti-Allergic Activity : The synthesis and study of N-(substituted phenyl)-2,5-dihydro-2-oxo-4-[(substituted phenyl)amino]-3-furancarboxamide derivatives, related to this compound, have shown anti-allergic activity. This can be critical for the development of new anti-allergic medications (Mack et al., 1987).

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-5-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H17NO2/c1-14-7-5-6-10-16(14)17-11-12-18(22-17)19(21)20-13-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,21)

InChI Key

NRDAHWVAKMEMEF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(O2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(O2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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